molecular formula C6H10N2OS B576262 Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) CAS No. 161063-31-6

Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI)

Katalognummer: B576262
CAS-Nummer: 161063-31-6
Molekulargewicht: 158.22 g/mol
InChI-Schlüssel: PHAYDABGJNRLJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) is a chemical compound with the molecular formula C6H10N2OS It is known for its unique structure, which includes a cyclobutane ring and a thioxomethyl group

Vorbereitungsmethoden

The synthesis of Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) typically involves the reaction of cyclobutanecarboxylic acid with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques .

Analyse Chemischer Reaktionen

Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thioxomethyl derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings

Wirkmechanismus

The mechanism of action of Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) involves its interaction with specific molecular targets. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The cyclobutane ring provides structural stability and influences the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) can be compared with other similar compounds, such as:

Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI) stands out due to its unique combination of a cyclobutane ring and a thioxomethyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

161063-31-6

Molekularformel

C6H10N2OS

Molekulargewicht

158.22 g/mol

IUPAC-Name

N-carbamothioylcyclobutanecarboxamide

InChI

InChI=1S/C6H10N2OS/c7-6(10)8-5(9)4-2-1-3-4/h4H,1-3H2,(H3,7,8,9,10)

InChI-Schlüssel

PHAYDABGJNRLJL-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)NC(=S)N

Kanonische SMILES

C1CC(C1)C(=O)NC(=S)N

Synonyme

Cyclobutanecarboxamide, N-(aminothioxomethyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.